molecular formula C10H16N2S B1386286 [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine CAS No. 1156217-06-9

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine

Cat. No.: B1386286
CAS No.: 1156217-06-9
M. Wt: 196.31 g/mol
InChI Key: BJIGFWPLNXTUQG-UHFFFAOYSA-N
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Description

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine is a pyridine-derived compound featuring a methanamine group at the 4-position and a tert-butylsulfanyl substituent at the 2-position of the pyridine ring. The tert-butylsulfanyl group confers significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This article compares its structural and functional attributes with closely related derivatives.

Properties

IUPAC Name

(2-tert-butylsulfanylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIGFWPLNXTUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Tert-butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often include advanced purification techniques such as recrystallization, distillation, and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical properties of [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine and its analogs:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound Tert-butylsulfanyl C10H16N2S 196.31* High lipophilicity, steric bulk -
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine 2-Fluorophenoxy C12H11FN2O 218.23 Versatile scaffold for medicinal chemistry
{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine 4-Fluorophenylpiperazinyl C16H19N4F 286.34 Potential CNS activity (e.g., receptor binding)
[2-(Cyclopentyloxy)pyridin-4-yl]methanamine Cyclopentyloxy C11H16N2O 192.26 Moderate polarity, lab-scale availability
(2-(Trifluoromethyl)pyridin-4-yl)methanamine Trifluoromethyl C7H7F3N2 176.14 Electron-withdrawing substituent, stability

*Calculated based on molecular formula.

Key Observations:

  • Electronic Effects : Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may stabilize the pyridine ring against oxidation, contrasting with the electron-donating tert-butylsulfanyl group.
Enzyme Inhibition
  • Hemozoin Formation Inhibition : A structurally related compound, (1-(2-(3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-yl)methanamine (), demonstrated antimalarial activity via hemozoin inhibition (IC50 = 0.8 µM). While the target compound lacks an imidazopyridine core, its tert-butylsulfanyl group may similarly disrupt heme detoxification pathways .
  • FLAP Binding: highlights that indole and quinoline derivatives inhibit leukotriene synthesis via 5-lipoxygenase-activating protein (FLAP) binding. Piperazinyl-substituted analogs (e.g., ) may share this mechanism due to their affinity for membrane-bound targets .
Receptor Interactions
  • Piperazinyl Derivatives: Compounds like {2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine () are hypothesized to interact with serotonin or dopamine receptors due to structural similarity to known ligands (e.g., aripiprazole) .

Biological Activity

Overview

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butylsulfanyl group, which may enhance its pharmacological properties. Research into its biological activity is crucial for understanding its mechanisms of action, therapeutic potential, and applications in drug development.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, molecular docking studies have shown effective binding to bacterial proteins, suggesting potential efficacy against multidrug-resistant strains. This compound may share similar mechanisms with other pyridine derivatives that have demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. The presence of the sulfanyl group could enhance the compound's ability to penetrate cellular membranes, facilitating interactions with enzymes or receptors that are critical for microbial survival.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity, potentially through the induction of apoptosis in cancer cells while sparing normal cells. The IC50 values observed in these studies indicate a promising therapeutic window for further exploration .

Case Studies

A notable case study involved the evaluation of a series of pyridine derivatives, including this compound, in a drug discovery program aimed at identifying new antimicrobial agents. The results highlighted the compound's ability to inhibit bacterial growth at low concentrations, reinforcing its potential as a lead candidate for antibiotic development .

Comparative Analysis

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundModerate15 µMEnzyme inhibition and membrane disruption
6-(Propylcarbamoyl)pyridine-2-carboxylic acidHigh10 µMLigand-receptor interaction
Picolinic acidLow25 µMMetabolic pathway interference

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Efficacy : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine
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[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine

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